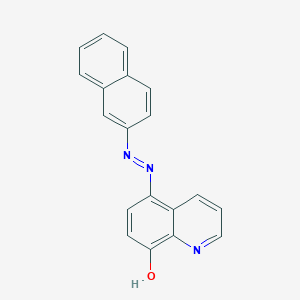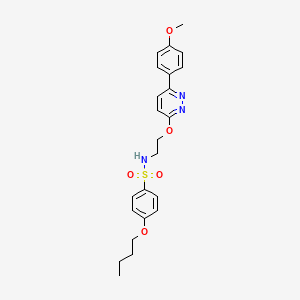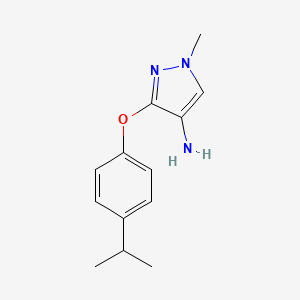
1-甲基-3-(4-异丙基苯氧基)吡唑-4-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "1-Methyl-3-(4-propan-2-ylphenoxy)pyrazol-4-amine" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at positions 1 and 2 in the ring. Pyrazole derivatives are known for their diverse pharmacological activities and have been the subject of various synthetic strategies to explore their potential in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For instance, the synthesis of 4-amino-3,5-diphenyl-1H-pyrazole derivatives has been achieved through the reaction of chalcone derivatives with hydrazine hydrate in hot propanoic acid solution, yielding compounds with significant antimicrobial activity . Similarly, novel pyrazolo[3,4-b]pyridine products have been synthesized via condensation of pyrazole-5-amine derivatives with activated carbonyl groups in refluxing acetic acid . Although the specific synthesis of "1-Methyl-3-(4-propan-2-ylphenoxy)pyrazol-4-amine" is not detailed in the provided papers, these methods suggest potential synthetic routes that could be adapted for its preparation.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be characterized by various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of a related compound, methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, shows complex sheets formed by hydrogen bonds, indicating the potential for diverse molecular interactions . The title compound likely exhibits similar structural features, with potential for hydrogen bonding and π-π stacking interactions, which could influence its physical properties and biological activity.
Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions, including condensation with amines and phenols. For instance, 3-methyl-1-phenyl-2-pyrazoline-4,5-dione reacts with amines to yield substituted aminocyanomethylene pyrazolones, which can further cyclize to form azolylidene pyrazolones . These reactions demonstrate the reactivity of the pyrazole ring and its potential to form diverse chemical structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the presence of substituents on the pyrazole ring can affect the compound's polarity, solubility, and thermal stability. The crystal and molecular structure of a pyrazole derivative can be stabilized by intermolecular hydrogen bonds, as seen in the synthesis and characterization of a novel pyrazole carboxamide derivative . The thermal decomposition of such compounds can be studied using thermogravimetric analysis, providing insights into their stability and potential applications .
科学研究应用
合成与表征
研究表明,焦点在于合成和表征吡唑衍生物,如1-甲基-3-(4-异丙基苯氧基)吡唑-4-胺。研究已经探索了使用FT-IR、UV-可见、质子NMR光谱、质谱和X射线晶体学等技术对这些化合物进行结构鉴定。结构分析有助于理解几何参数和理论物理化学性质,这对于它们的生物应用至关重要(Titi et al., 2020)。
催化和合成应用
对使用吡唑衍生物进行催化和合成化学的研究非常重要。例如,在水介质中使用L-脯氨酸催化的多米诺反应已被用于合成密集官能化的吡唑。这些方法强调了绿色化学原则,并展示了吡唑衍生物在创造复杂有机化合物方面的多功能性(Prasanna, Perumal, & Menéndez, 2013)。
组合化学
在组合化学中,吡唑衍生物已被用于并行合成和纯化复杂有机分子。这涉及使用聚合物支持试剂来淬灭过量试剂并分离所需产物,展示了吡唑化合物在高通量化学合成中的实用性(R. J. C. and Hodges, 1997)。
安全和危害
The compound is associated with several hazard statements: H302, H315, H318, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition .
属性
IUPAC Name |
1-methyl-3-(4-propan-2-ylphenoxy)pyrazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-9(2)10-4-6-11(7-5-10)17-13-12(14)8-16(3)15-13/h4-9H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRCGMOYYBZOMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2=NN(C=C2N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-[4-(propan-2-yl)phenoxy]-1H-pyrazol-4-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2553009.png)
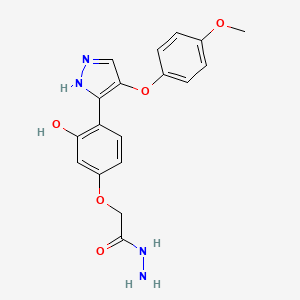
![1-(4-Methoxyphenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2553013.png)
![methyl 3-ethyl-5-{[(2-phenylethyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2553014.png)
![4-methoxy-N-(2-(6-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2553015.png)
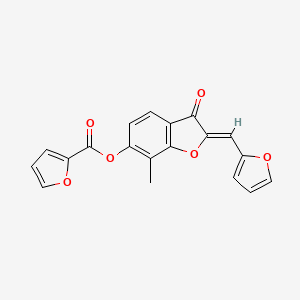
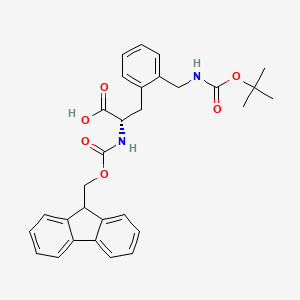
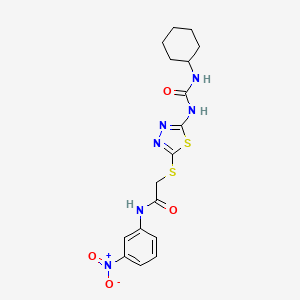
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2553023.png)
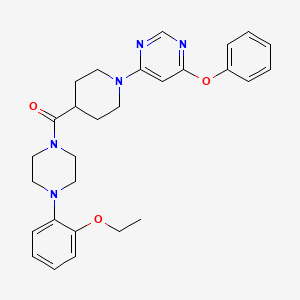
![5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2553025.png)
![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2553026.png)
